1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide
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Overview
Description
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (t-BAB) at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Known for its use as a proton pump inhibitor and in anti-cancer therapies.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals, including sedatives and anti-inflammatory agents. The uniqueness of this compound lies in its specific structural features and its broad range of biological activities.
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15N5O/c1-16-11-8(4-2-6-14-11)15-12(16)17-7-3-5-9(17)10(13)18/h2,4,6,9H,3,5,7H2,1H3,(H2,13,18) |
InChI Key |
ROUVPSLPSQXAKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCCC3C(=O)N |
Origin of Product |
United States |
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